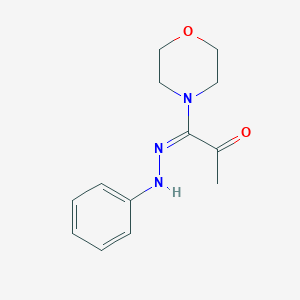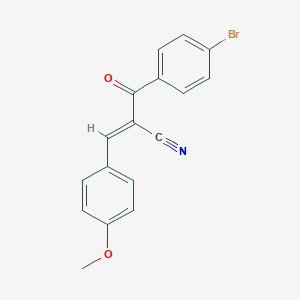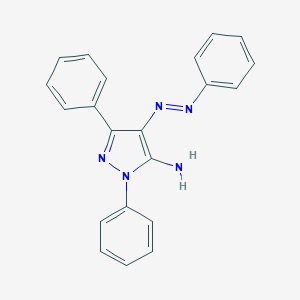
1-(4-morpholinyl)-1-(phenylhydrazono)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cambridge ID 5875426 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often used in research and industrial applications, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cambridge ID 5875426 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes may include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent].
Step 3: Final purification and isolation of Cambridge ID 5875426.
Industrial Production Methods
In an industrial setting, the production of Cambridge ID 5875426 may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include:
Bulk synthesis: Using large reactors to handle significant quantities of starting materials.
Purification: Employing techniques such as crystallization, distillation, or chromatography.
Quality control: Ensuring the final product meets industry standards through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
Cambridge ID 5875426 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Replacement of specific functional groups with others under [specific conditions].
Common Reagents and Conditions
Oxidizing agents: [Examples of oxidizing agents] under [specific conditions].
Reducing agents: [Examples of reducing agents] under [specific conditions].
Substitution reagents: [Examples of substitution reagents] under [specific conditions].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of [specific oxidized product].
Reduction: Formation of [specific reduced product].
Substitution: Formation of [specific substituted product].
Wissenschaftliche Forschungsanwendungen
Cambridge ID 5875426 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its effects on biological systems, including potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Wirkmechanismus
The mechanism by which Cambridge ID 5875426 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular targets: Binding to [specific proteins or enzymes].
Pathways involved: Modulation of [specific biochemical pathways], leading to [specific effects].
Eigenschaften
Molekularformel |
C13H17N3O2 |
|---|---|
Molekulargewicht |
247.29g/mol |
IUPAC-Name |
(1E)-1-morpholin-4-yl-1-(phenylhydrazinylidene)propan-2-one |
InChI |
InChI=1S/C13H17N3O2/c1-11(17)13(16-7-9-18-10-8-16)15-14-12-5-3-2-4-6-12/h2-6,14H,7-10H2,1H3/b15-13+ |
InChI-Schlüssel |
GHDJXVBWCCHMGU-FYWRMAATSA-N |
SMILES |
CC(=O)C(=NNC1=CC=CC=C1)N2CCOCC2 |
Isomerische SMILES |
CC(=O)/C(=N\NC1=CC=CC=C1)/N2CCOCC2 |
Kanonische SMILES |
CC(=O)C(=NNC1=CC=CC=C1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-2-[(2,4,6-trichlorophenyl)hydrazono]acetohydrazide](/img/structure/B386027.png)
![3-(4-Chlorophenyl)-2-[(2-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386028.png)
![3-(4-Chlorophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386030.png)
![Ethyl chloro[(2-chlorophenyl)hydrazono]acetate](/img/structure/B386031.png)
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386033.png)
![3-(4-Chlorophenyl)-2-[(2-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386034.png)


![3-(4-Chlorophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386039.png)

![3-(4-Chlorophenyl)-2-[(2,4-dichlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386046.png)
![2-[(2-Chlorophenyl)hydrazono]-3-oxo-3-phenylpropanenitrile](/img/structure/B386047.png)

![2-[(3-Chloro-2-methylphenyl)hydrazono]-3-oxo-3-phenylpropanenitrile](/img/structure/B386050.png)
